molecular formula C7H5ClO2S B3385998 3-(5-Chlorothiophen-2-yl)-propenoic acid CAS No. 69193-39-1

3-(5-Chlorothiophen-2-yl)-propenoic acid

Cat. No. B3385998
CAS RN: 69193-39-1
M. Wt: 188.63 g/mol
InChI Key: JAFVPRMULXJDEN-DUXPYHPUSA-N
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Description

3-(5-Chlorothiophen-2-yl)-propenoic acid is a chemical compound with the CAS Number: 69300-47-6 . It has a molecular weight of 190.65 and its IUPAC name is 3-(5-chloro-2-thienyl)propanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to play a vital role in the synthesis of biologically active compounds .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 190.65 .

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-propenoic acid has a range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. Additionally, it has been used in the synthesis of novel polymers and as a building block in the synthesis of peptides.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-propenoic acid is not yet fully understood. However, studies have suggested that the compound acts as an electron-withdrawing group, which increases the reactivity of the molecule. This increased reactivity allows for the formation of new bonds and the synthesis of new molecules. Additionally, the compound has been shown to act as a catalyst in certain reactions, such as polymerization reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. The compound has been shown to be non-toxic and non-irritating in animal models, and there is no evidence that it has any adverse effects on humans. However, further research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

3-(5-chlorothiophen-2-yl)-propenoic acid has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and availability, which makes it an attractive option for laboratory experiments. Additionally, the compound is easy to handle and store, and it is non-toxic and non-irritating. However, the compound has a relatively low reactivity, which can limit its use in certain experiments. Furthermore, the compound is not soluble in water, which can limit its use in aqueous systems.

Future Directions

There are a number of potential future directions for research on 3-(5-chlorothiophen-2-yl)-propenoic acid. One area of research that could be explored is the development of new synthetic methods for the compound. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, as well as its applications in pharmaceuticals, agrochemicals, and materials science. Finally, further research could be conducted into the mechanisms of action of the compound and its use as a catalyst in polymerization reactions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFVPRMULXJDEN-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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